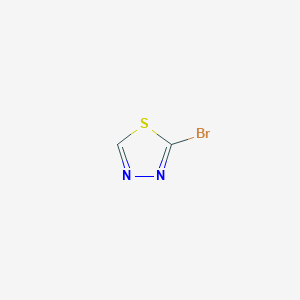

2-Bromo-1,3,4-thiadiazole

描述

Significance of Heterocyclic Chemistry in Modern Organic Synthesis

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure, such as nitrogen, oxygen, or sulfur. numberanalytics.comopenaccessjournals.com This class of compounds is of paramount importance in organic chemistry and is integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comijarsct.co.inijpsr.com The presence of heteroatoms imparts unique physicochemical properties and reactivity to these molecules, making them essential components in the design of new drugs and functional materials. numberanalytics.comopenaccessjournals.com Many biologically active molecules, including a vast number of antibiotics, antivirals, and anticancer agents, feature heterocyclic rings. numberanalytics.com The versatility of heterocyclic compounds allows chemists to synthesize new materials with customized properties, playing a crucial role in drug discovery and the production of specialty chemicals and polymers. openaccessjournals.comlongdom.org

The 1,3,4-Thiadiazole (B1197879) Scaffold: A Privileged Structure in Chemical Sciences

Among the vast array of heterocyclic systems, the 1,3,4-thiadiazole ring has garnered significant attention and is considered a "privileged scaffold" in medicinal chemistry. benthamdirect.comnih.govresearchgate.net This five-membered aromatic ring, containing two nitrogen atoms and one sulfur atom, possesses unique chemical and biological characteristics. benthamdirect.comnih.gov The 1,3,4-thiadiazole core is a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids, which may contribute to its ability to interact with biological systems. mdpi.commdpi.com This scaffold is found in numerous marketed drugs and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. benthamdirect.comnih.govmdpi.comresearchgate.net The electron-deficient nature of the 1,3,4-thiadiazole ring makes it relatively inert to electrophilic attack but susceptible to nucleophilic substitution, a property that is extensively utilized in the synthesis of diverse derivatives. researchgate.net

Table 1: Key Properties of the 1,3,4-Thiadiazole Scaffold

| Property | Description |

| Structure | Five-membered aromatic heterocycle with two nitrogen and one sulfur atom. benthamdirect.comnih.gov |

| Biological Significance | Considered a privileged scaffold in drug design. benthamdirect.comnih.gov |

| Bioisosterism | Acts as a bioisostere of pyrimidine. mdpi.commdpi.com |

| Reactivity | Generally resistant to electrophilic substitution but reactive towards nucleophiles. researchgate.net |

| Applications | Widely used in the development of pharmaceuticals and agrochemicals. researchgate.net |

Rationale for Focused Research on 2-Bromo-1,3,4-thiadiazole Derivatives

The strategic placement of a bromine atom at the 2-position of the 1,3,4-thiadiazole ring yields this compound, a highly versatile and reactive intermediate for chemical synthesis. georganics.sk The bromine atom serves as an excellent leaving group, facilitating a variety of chemical transformations, most notably nucleophilic substitution reactions. evitachem.com This allows for the introduction of a wide range of functional groups at this position, enabling the creation of extensive libraries of novel 1,3,4-thiadiazole derivatives.

The synthesis of this compound itself is well-documented, with common methods including the diazotization of 2-amino-1,3,4-thiadiazole (B1665364) followed by bromination, often using a Sandmeyer-type reaction with copper(I) bromide. clockss.org This accessibility makes it a readily available starting material for further chemical exploration.

The research focus on derivatives of this compound is driven by the potential to develop new molecules with enhanced biological activities. For instance, the introduction of different substituents can significantly influence the anticancer, antimicrobial, and other pharmacological properties of the resulting compounds. mdpi.commdpi.com The ability to systematically modify the structure by leveraging the reactivity of the C-Br bond allows for detailed structure-activity relationship (SAR) studies, which are crucial for the rational design of more potent and selective therapeutic agents.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂HBrN₂S | nih.gov |

| Molecular Weight | 165.01 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 61929-24-6 | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 68-73 °C | sigmaaldrich.com |

| Key Reactivity | The bromine atom is susceptible to nucleophilic substitution. | evitachem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN2S/c3-2-5-4-1-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBCRVIBTFHJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383575 | |

| Record name | 2-bromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61929-24-6 | |

| Record name | 2-bromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1,3,4 Thiadiazole and Its Precursors

Classical Approaches to 1,3,4-Thiadiazole (B1197879) Ring Formation

The construction of the 1,3,4-thiadiazole ring is a fundamental step in the synthesis of its bromo derivative. Classical methods predominantly involve the cyclization of open-chain precursors.

Cyclization Reactions Involving Hydrazides and Thioamides

A cornerstone of 1,3,4-thiadiazole synthesis is the cyclization of acylhydrazines or their thio-analogs. The reaction of thiosemicarbazide (B42300) with carboxylic acids or their derivatives is a widely employed and efficient method for forming the 2-amino-1,3,4-thiadiazole (B1665364) scaffold. sbq.org.br The mechanism typically begins with a nucleophilic attack of the thiosemicarbazide's nitrogen on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an intermediate. Subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to cyclization and eventual aromatization to the thiadiazole ring. sbq.org.br

Various reagents can facilitate this cyclodehydration, including strong acids like concentrated sulfuric acid, which is a simple and effective method. derpharmachemica.comjst.go.jpacs.org Phosphorus oxychloride (POCl3) is another classical and effective mediating agent for this transformation. mdpi.com The choice of cyclizing agent can influence reaction conditions and yields. For instance, the use of polyphosphate ester (PPE) offers a milder, one-pot alternative to more hazardous reagents like POCl3. encyclopedia.pubnih.gov

The reaction of N,N'-acylhydrazines with Lawesson's reagent also provides a route to 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org This thionation agent effectively converts carbonyl groups to thiocarbonyls, facilitating the cyclization process.

Ring Closure Strategies for Brominated Thiadiazole Derivatives

Historically, the synthesis of brominated thiadiazoles often involved the cyclization of a precursor already containing a bromine atom. However, a more common and practical approach is the bromination of a pre-formed thiadiazole ring. One of the most prominent methods for introducing a bromine atom onto the 1,3,4-thiadiazole ring is the Sandmeyer reaction. thieme-connect.dewikipedia.org This reaction typically involves the diazotization of a 2-amino-1,3,4-thiadiazole derivative with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid), followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst. wikipedia.orgnih.gov This method allows for the efficient conversion of an amino group to a bromo group.

For example, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate can be converted to ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate in good yield using tert-butyl nitrite and CuBr₂ in acetonitrile. Similarly, 2-amino-5-bromo-1,3,4-thiadiazole can be prepared from 2-amino-1,3,4-thiadiazole, which itself is synthesized from thiosemicarbazide. google.com

Direct Bromination Strategies for 1,3,4-Thiadiazole Core

Direct bromination of the 1,3,4-thiadiazole ring offers a more direct route to the desired product, bypassing the need for an amino precursor. This electrophilic substitution is often carried out using elemental bromine in a suitable solvent, such as acetic acid. nih.gov The presence of an activating group on the thiadiazole ring can facilitate this reaction. For instance, 2-amino-substituted 1,3,4-thiadiazoles readily undergo bromination at the 5-position. nih.gov

In some cases, an oxidant is used in conjunction with bromine to enhance the reaction's efficiency. For the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole, a process involving the dissolution of 2-amino-1,3,4-thiadiazole in an acid solution, followed by reaction with bromine in the presence of an oxidant like hydrogen peroxide or a hypochlorite, has been developed. google.com This method can be cost-effective and reduce waste. google.com

Advanced Synthetic Protocols for 2-Bromo-1,3,4-thiadiazole

Modern synthetic chemistry has focused on developing more efficient and streamlined methods for the synthesis of this compound, including one-pot procedures and regioselective functionalizations.

One-Pot Synthesis Techniques

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. Several one-pot methods for the synthesis of substituted 1,3,4-thiadiazoles have been reported. For instance, 2,5-disubstituted-1,3,4-thiadiazoles can be synthesized in a one-pot, two-step reaction from aryl hydrazides and aryl aldehydes using Lawesson's reagent. semanticscholar.org

A novel one-pot method for synthesizing 2-amino-1,3,4-thiadiazole derivatives involves the reaction of thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE), avoiding toxic additives. encyclopedia.pubnih.gov Another efficient one-pot approach utilizes a solid-phase reaction where thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride are ground together at room temperature, yielding 2-amino-5-substituted-1,3,4-thiadiazoles in high yields after a simple workup. google.com

Regioselective Functionalization Methods

Regioselectivity is crucial when multiple reactive sites are present in a molecule. In the context of 1,3,4-thiadiazole synthesis, regioselective cyclization of thiosemicarbazide intermediates allows for the controlled formation of either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles. The choice of reagent plays a key role; for example, EDC·HCl in DMSO tends to favor the formation of oxadiazoles, while p-TsCl with triethylamine (B128534) in a polar solvent like N-methyl-2-pyrrolidone (NMP) promotes the synthesis of thiadiazoles. acs.orgnih.govorganic-chemistry.orgacs.org The substituents on the thiosemicarbazide can also influence the regioselectivity of the cyclization. acs.orgnih.govacs.org

Once the 2-amino-1,3,4-thiadiazole core is formed, subsequent functionalization, such as bromination via the Sandmeyer reaction, can be performed to introduce the bromo group at a specific position.

Synthetic Methodologies Summary

| Methodology | Precursors | Reagents/Conditions | Product | Key Features | References |

| Classical Cyclization | Thiosemicarbazide, Carboxylic Acid | Concentrated H₂SO₄ or POCl₃ | 2-Amino-1,3,4-thiadiazole | Well-established, effective | derpharmachemica.comjst.go.jpacs.orgmdpi.com |

| Sandmeyer Reaction | 2-Amino-1,3,4-thiadiazole | NaNO₂, HBr, CuBr | This compound | Reliable conversion of amino to bromo group | thieme-connect.dewikipedia.orgnih.gov |

| Direct Bromination | 2-Amino-1,3,4-thiadiazole | Br₂, Acetic Acid | 2-Amino-5-bromo-1,3,4-thiadiazole | Direct, avoids diazotization | nih.gov |

| One-Pot Synthesis (PPE) | Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazole | Milder conditions, avoids toxic reagents | encyclopedia.pubnih.gov |

| One-Pot Synthesis (Solid-Phase) | Thiosemicarbazide, Carboxylic Acid, PCl₅ | Grinding at room temperature | 2-Amino-5-substituted-1,3,4-thiadiazole | High yield, simple procedure | google.com |

| Regioselective Cyclization | Thiosemicarbazide intermediate | p-TsCl, Triethylamine, NMP | 2-Amino-1,3,4-thiadiazole | Controlled formation of the thiadiazole ring | acs.orgnih.govorganic-chemistry.orgacs.org |

Reactivity and Transformational Chemistry of 2 Bromo 1,3,4 Thiadiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,3,4-thiadiazole (B1197879) ring, a consequence of the two electronegative nitrogen atoms, facilitates nucleophilic attack at the carbon atom bearing the bromine atom. nih.gov This makes 2-bromo-1,3,4-thiadiazole and its derivatives susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the bromide ion acts as a good leaving group. nih.govthieme-connect.de

Reactivity with Nitrogen-Based Nucleophiles (Amines, Hydrazines)

2-Halo-1,3,4-thiadiazoles readily react with various nitrogen-based nucleophiles. thieme-connect.de For instance, 2-chloro-5-substituted-1,3,4-thiadiazoles react with primary amines to yield the corresponding 2-amino-1,3,4-thiadiazole (B1665364) derivatives. thieme-connect.de Studies have shown that 2-halo-1,3,4-thiadiazoles can be treated with amines such as methylamine, ethylamine, and hydroxyethylamine to afford the corresponding 2-alkylamino-1,3,4-thiadiazoles in high yields. clockss.org The reactivity of the fatty amines in these substitutions appears to follow the trend of CH₃NH₂ > CH₃CH₂NH₂ > HOCH₂CH₂NH₂. clockss.org

Hydrazine hydrate (B1144303) also serves as a potent nucleophile, reacting with 2-chloro-1,3,4-thiadiazoles to produce 2-hydrazinyl-1,3,4-thiadiazole derivatives, which can be further cyclized to form fused ring systems like evitachem.commjcce.org.mktriazolo[3,4-b] mjcce.org.mksmolecule.comthiadiazoles. clockss.org Other nitrogen nucleophiles like guanidines, cyanamide, and azides also participate in these substitution reactions to yield the expected 2-substituted products. thieme-connect.de

Table 1: Nucleophilic Substitution of 2-Chloro-5-aryloxymethyl-1,3,4-thiadiazoles with Amines clockss.org

| Entry | Amine | Product | Yield (%) |

| 1 | Methylamine | 2-(Methylamino)-5-(aryloxymethyl)-1,3,4-thiadiazole | 86 |

| 2 | Ethylamine | 2-(Ethylamino)-5-(aryloxymethyl)-1,3,4-thiadiazole | 82 |

| 3 | Hydroxyethylamine | 2-(2-Hydroxyethylamino)-5-(aryloxymethyl)-1,3,4-thiadiazole | 80 |

Reactivity with Oxygen-Based Nucleophiles (Alcohols, Phenols)

The bromine atom on the 1,3,4-thiadiazole ring can be displaced by oxygen-based nucleophiles. For example, 2-bromo-5-phenoxy-1,3,4-thiadiazole (B8293053) can be synthesized, indicating the feasibility of substitution with phenoxides. evitachem.com While specific examples with simple alcohols are less commonly detailed for this compound itself, the general reactivity pattern of halo-thiadiazoles suggests that such reactions are plausible under appropriate basic conditions.

Reactivity with Sulfur-Based Nucleophiles (Thiols)

Thiols and their corresponding thiolates are effective nucleophiles for the substitution of the bromine atom in this compound. The synthesis of compounds like 2-bromo-5-(methylthio)-1,3,4-thiadiazole (B1321954) highlights the utility of sulfur nucleophiles in creating C-S bonds at the 2-position of the thiadiazole ring. vulcanchem.com This reactivity is foundational for creating a variety of sulfur-substituted 1,3,4-thiadiazole derivatives. For instance, 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) can react with 2-bromo-1-(4-chlorophenyl)ethanone in the presence of a base to form a thioether linkage. researchgate.net

Reactivity with Carbon-Based Nucleophiles (Grignard Reagents, Organolithiums)

The reaction of this compound with strong carbon-based nucleophiles like Grignard reagents and organolithiums can be complex. While these reagents can potentially act as nucleophiles to displace the bromide, they can also induce other reactions. Organolithium reagents, for instance, can attack the sulfur atom in thiadiazole rings, leading to ring-opening. researchgate.netthieme-connect.de However, under carefully controlled conditions, such as lithium-halogen exchange, organolithiums can be used to generate a lithiated thiadiazole species, which can then react with various electrophiles. google.comacs.org This approach allows for the introduction of a wide range of substituents onto the thiadiazole core. acs.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling reaction is a widely used method for creating biaryl structures and for functionalizing heterocyclic compounds. This compound derivatives readily participate in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids or their esters. thieme-connect.commdpi.com These reactions are typically catalyzed by a palladium complex in the presence of a base.

For example, 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole has been successfully coupled with 3-hydroxyphenylboronic acid pinacol (B44631) ester and 2-(N-Boc-amino)phenylboronic acid using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst and an aqueous carbonate solution as the base. nih.gov Similarly, a sequential Suzuki-Miyaura and C-H arylation procedure has been developed for the functionalization of 2-bromo-6-arylimidazo[2,1-b] mjcce.org.mksmolecule.comthiadiazole derivatives. thieme-connect.com

The choice of catalyst and reaction conditions can be crucial for achieving high yields. Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. diva-portal.org The reaction conditions, including the solvent, base, and temperature, significantly affect the outcome of the coupling. mdpi.com

Table 2: Suzuki-Miyaura Coupling of 4-Bromobenzo[1,2-d:4,5-d′]bis( evitachem.comsmolecule.comthiadiazole) with Pinacolate Esters mdpi.com

| Entry | Organoboron Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Thiophene pinacolate ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343) | 110 | 60 |

| 2 | Thiophene pinacolate ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 70 |

| 3 | Thiophene pinacolate ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 110 | 65 |

| 4 | Thiophene pinacolate ester | Pd(PPh₃)₄ | K₂CO₃ | Xylene | 110 | 62 |

| 5 | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 68 |

| 6 | 4-Methylphenylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 69 |

| 7 | 4-Methoxyphenylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 67 |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction provides an effective method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. In the context of this compound, this reaction is utilized to introduce alkynyl substituents at the 2-position, yielding 2-alkynyl-1,3,4-thiadiazoles. These products are valuable intermediates in the synthesis of more complex heterocyclic systems.

Research has demonstrated the successful Sonogashira coupling of bromo-substituted fused thiadiazole systems with various arylacetylenes. For instance, the reaction of a bromo-substituted benzothiazolo[2,3-b]quinazolin-12-one with arylacetylenes in the presence of a palladium acetate (B1210297) (Pd(OAc)2) catalyst, XPhos as a ligand, and triethylamine (B128534) (NEt3) in dimethylacetamide (DMA) at 150 °C afforded the corresponding 2-alkynyl derivatives in moderate to very good yields. d-nb.info This suggests a similar reactivity profile for this compound, enabling the synthesis of a diverse range of 2-alkynyl-1,3,4-thiadiazoles.

Table 1: Representative Conditions for Sonogashira Coupling of Bromo-Substituted Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

| Pd(OAc)2 | XPhos | NEt3 | DMA | 150 | Moderate to Very Good | d-nb.info |

Heck Coupling with Alkenes

The Heck coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction offers a powerful tool for the alkenylation of this compound, leading to the formation of 2-alkenyl-1,3,4-thiadiazoles. These compounds are of interest due to the potential for further functionalization of the newly introduced double bond.

Studies on related trifluoromethyl-substituted thiadiazol-2(3H)-ones have shown that Heck coupling can be successfully employed to introduce alkenyl groups. The reaction typically utilizes a palladium acetate (Pd(OAc)2) catalyst. This precedent indicates that this compound would be a suitable substrate for Heck coupling reactions, allowing for the synthesis of various 2-alkenyl derivatives.

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of arylamines from aryl halides. For this compound, this reaction provides a direct route to 2-amino-1,3,4-thiadiazole derivatives, which are prevalent motifs in medicinally important compounds. nih.gov

Extensive research has been conducted on the Buchwald-Hartwig amination of bromo-substituted imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.colab.wsthiadiazole derivatives. tandfonline.comresearchgate.net One study reported an efficient amination of C5-bromo-imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.colab.wsthiadiazole using a tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) catalyst with a suitable ligand and base under conventional heating. tandfonline.comresearchgate.net Another study highlighted the use of Pd2(dba)3 with XPhos as a ligand and sodium tert-butoxide (NaOtBu) as a base in toluene at 105 °C. d-nb.info These conditions have proven effective for coupling with a wide range of primary and secondary amines, including various anilines, affording the corresponding N-arylamine derivatives in good yields. d-nb.infotandfonline.comresearchgate.net Microwave irradiation has also been employed to facilitate this transformation efficiently. researchgate.net

Table 2: Conditions for Buchwald-Hartwig Amination of Bromo-Substituted Imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.colab.wsthiadiazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

| Pd2(dba)3 | XPhos | NaOtBu | Toluene | 105 | Good to Very Good | d-nb.info |

| Pd2(dba)3 | Various | Various | Various | Conventional Heating | Moderately Good | tandfonline.comresearchgate.net |

Stille Coupling with Organotin Reagents

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. This reaction is a reliable method for forming carbon-carbon bonds and can be applied to this compound to introduce a variety of organic substituents. The reaction is known for its tolerance of a wide range of functional groups.

The Stille coupling has been successfully applied to other brominated heterocyclic systems, indicating its potential for the functionalization of this compound. For example, the Stille coupling of 3,5-bis(5-bromothien-2-yl)-4H-1,2,6-thiadiazin-4-one with 2-(tri-n-butylstannyl)thiazole, catalyzed by dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2) in toluene, yielded the desired coupled product in 81% yield. researchgate.net This demonstrates the feasibility of using Stille coupling to attach other heterocyclic rings to a brominated core.

Kumada Coupling with Organomagnesium Reagents

The Kumada coupling is a cross-coupling reaction in organic chemistry that involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by a nickel or palladium complex. This reaction provides a powerful method for the formation of carbon-carbon bonds. While specific examples of Kumada coupling with this compound are not prevalent in the reviewed literature, the general principles of this reaction suggest its applicability. Aryl halides are known precursors for Grignard reagents, which are key substrates in various cross-coupling reactions. researchgate.net

Metal-Mediated Functionalization (Beyond Cross-Coupling)

Beyond palladium-catalyzed cross-coupling reactions, other metal-mediated transformations offer alternative pathways for the functionalization of this compound.

Lithiation and Subsequent Quenching Reactions

Halogen-metal exchange is a fundamental organometallic reaction that can be used to convert an organic halide into an organolithium compound. This transformation is typically achieved by treating the halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium. The resulting organolithium species is a potent nucleophile and can be quenched with a variety of electrophiles to introduce new functional groups.

The lithiation of bromo-substituted thiazoles has been investigated. For instance, the treatment of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with lithium diisopropylamide (LDA) at low temperatures leads to lithiation at the 5-position. growingscience.comresearchgate.net Subsequent quenching of this lithiated intermediate with electrophiles such as aldehydes or ketones provides the corresponding functionalized thiazoles in high yields. growingscience.comresearchgate.net It is plausible that this compound could undergo a similar halogen-metal exchange at the 2-position, followed by reaction with an electrophile to yield a 2-substituted-1,3,4-thiadiazole.

Table 3: Quenching of Lithiated Bromo-thiazole with Electrophiles

| Lithiating Agent | Electrophile | Product | Yield | Reference |

| LDA | Acetaldehyde | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | High | growingscience.comresearchgate.net |

| LDA | Cyclohexanone | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol | High | growingscience.comresearchgate.net |

Transition Metal-Catalyzed C-H Activation

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of heterocyclic compounds. While direct C-H activation on the C5-position of this compound is not extensively documented, the principles of such reactions can be inferred from studies on related electron-deficient heterocycles. Palladium and rhodium are common catalysts for these transformations. nih.govnih.govrsc.org

For instance, palladium-catalyzed direct (het)arylation reactions have been successfully applied to other electron-withdrawing thiadiazole systems, such as benzo[1,2-d:4,5-d′]bis( nih.govchemicalbook.comresearchgate.netthiadiazole). nih.govcolab.ws These reactions typically employ a palladium(II) acetate catalyst in the presence of a suitable ligand and a base to facilitate the C-H bond cleavage and subsequent cross-coupling with an aryl halide. It is conceivable that this compound could act as the aryl halide partner in such reactions, coupling with other heteroarenes.

Furthermore, rhodium-catalyzed C-H functionalization, often directed by a functional group on the substrate, has been used for the alkylation of arenes with diazo compounds. rsc.org While a directing group would be necessary, this methodology highlights the potential for C-H functionalization on systems containing a thiadiazole ring. The electron-deficient character of the this compound ring would likely necessitate robust catalytic systems to achieve C-H activation at the C5-position.

Table 1: Examples of Transition Metal-Catalyzed C-H Activation on Related Heterocycles This table presents data from related systems to infer the potential reactivity of this compound.

| Catalyst/Metal | Substrate | Reagent | Product Type | Reference |

| Palladium(II) acetate | Benzo[1,2-d:4,5-d′]bis( nih.govchemicalbook.comresearchgate.netthiadiazole) | Bromoarenes/Hetarenes | C-H Arylation | nih.gov |

| [Cp*RhCl₂]₂ | N′-alkyl-N′-arylacetohydrazide | Acrylates | C-H Olefination/Cyclization | mdpi.com |

| Rh₂(S-NTTL)₄ | trans-Alkenes | 4-Aryl-1-sulfonyl-1,2,3-triazoles | C(sp³)–H Functionalization | nih.gov |

Electrophilic Aromatic Substitution Reactions (Where Applicable)

The 1,3,4-thiadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom. chemicalbook.comarjonline.org This electronic nature deactivates the ring towards electrophilic attack. Consequently, classical electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions are generally not feasible on the unsubstituted 1,3,4-thiadiazole ring. nih.govsci-hub.st

The presence of a bromine atom at the 2-position further deactivates the ring through its electron-withdrawing inductive effect. Therefore, electrophilic substitution at the C5-position of this compound is considered not applicable under standard conditions.

Electrophilic substitution can occur on the 1,3,4-thiadiazole ring if it is substituted with a strong electron-donating group, such as an amino group. nih.gov For example, 2-amino-1,3,4-thiadiazole can undergo bromination at the C5-position. nih.gov However, this is not relevant to the reactivity of this compound itself.

Radical Reactions Involving the Bromine Moiety

Radical reactions offer an alternative pathway for the functionalization of this compound. While specific studies on radical reactions involving the bromine moiety of this particular compound are scarce, general principles of radical chemistry suggest potential transformations. The carbon-bromine bond can be cleaved homolytically under photolytic or thermally induced radical conditions to generate a 1,3,4-thiadiazol-2-yl radical.

This reactive intermediate could then participate in various radical processes, such as:

Addition to multiple bonds: The thiadiazolyl radical could add to alkenes or alkynes to form new carbon-carbon bonds.

Hydrogen atom abstraction: It could abstract a hydrogen atom from a suitable donor to yield the unsubstituted 1,3,4-thiadiazole.

Coupling reactions: Dimerization of the radical could lead to the formation of 2,2'-bi(1,3,4-thiadiazole).

Photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. beilstein-journals.orgrsc.orgbeilstein-journals.org It is plausible that visible-light photoredox catalysis could be employed to initiate radical reactions at the C-Br bond of this compound. For instance, photocatalytic cycles involving the reduction of the aryl bromide to a radical anion, followed by fragmentation, are well-established.

Ring-Opening and Rearrangement Reactions

The 1,3,4-thiadiazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly in the presence of strong bases. nih.govchemicalbook.com Treatment of 1,3,4-thiadiazoles with strong nucleophiles or bases can lead to cleavage of the heterocyclic ring. nih.gov The specific products of such reactions would depend on the nature of the nucleophile and the substitution pattern of the thiadiazole.

Rearrangement reactions, such as the Dimroth rearrangement, are known for nitrogen-containing heterocycles. dntb.gov.uanih.gov This type of rearrangement typically involves the opening of the heterocyclic ring followed by recyclization to form an isomeric heterocycle. While the Dimroth rearrangement is well-documented for various triazole and pyrimidine (B1678525) systems, its application starting directly from a simple this compound is not prominently reported. researchgate.netresearchgate.netnih.gov The rearrangement often requires specific substitution patterns, such as an exocyclic amino or imino group adjacent to a ring nitrogen, to facilitate the ring-opening/ring-closing sequence. It has been suggested as a plausible mechanism in the transformation of more complex thiadiazole derivatives. researchgate.net

Applications and Emerging Roles of 2 Bromo 1,3,4 Thiadiazole Derivatives in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery

The unique structural features of 2-Bromo-1,3,4-thiadiazole, including its mesoionic character and ability to act as a bioisostere of pyrimidine (B1678525), allow its derivatives to cross cellular membranes and interact with biological targets. mdpi.comtandfonline.comnih.gov This has spurred significant interest in its use as a foundational structure for developing novel therapeutic agents. The bromine atom serves as a key functional group for further molecular modifications, enabling the synthesis of diverse libraries of compounds for screening.

As a Building Block for Novel Therapeutic Agents

The this compound core has been instrumental in the development of new chemical entities with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and cardiovascular effects. researchgate.net

Derivatives of this compound have demonstrated significant potential as anticancer agents. The 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may allow these derivatives to interfere with DNA replication processes in cancer cells. mdpi.com

Numerous studies have reported the synthesis and cytotoxic evaluation of this compound derivatives against various cancer cell lines. For instance, a series of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines, synthesized from a bromo-substituted precursor, exhibited moderate to good anticancer activity against the human breast cancer cell line (MCF-7). mdpi.com Specifically, compounds with bromo, hydroxyl, and methoxy (B1213986) substituents showed GI50 values ranging from 24.0 to 46.8 µg/mL. mdpi.com

Another study focused on imidazo[2,1-b]-1,3,4-thiadiazole derivatives, which were synthesized starting from 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. derpharmachemica.com Several of these compounds displayed potent cytotoxicity against the A549 non-small cell lung cancer cell line, with IC50 values ranging from 2.58 to 6.47 µM. derpharmachemica.com The introduction of different substituents on the core structure has been shown to significantly influence the anticancer activity. For example, a 4-bromo-benzyl analog proved to be the most potent against the A549 cell line in one study. nih.gov

| Compound Type | Cancer Cell Line | Activity | Reference |

| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines | MCF-7 (Breast) | GI50: 24.0-46.8 µg/mL | mdpi.com |

| Imidazo[2,1-b]-1,3,4-thiadiazoles | A549 (Lung) | IC50: 2.58-6.47 µM | derpharmachemica.com |

| 4-Bromo-benzyl analog | A549 (Lung) | Most potent in series | nih.gov |

| Biphenyl-disulfonamide derivative | HCT116 (Colon) | GI50: 3.789 µg/mL | nih.gov |

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial, fungal, and viral pathogens.

Antibacterial and Antifungal Activity:

Research has shown that imidazo[2,1-b] Current time information in Bangalore, IN.arjonline.orgnih.govthiadiazole derivatives, often synthesized from bromo-intermediates, exhibit notable antibacterial and antifungal activity. eurjchem.comnih.gov In one study, the bromination of an imidazo[2,1-b]-1,3,4-thiadiazole core led to the formation of 5-bromo derivatives which were subsequently tested for antimicrobial properties. nih.gov Some of these compounds showed good activity against various bacterial and fungal strains. eurjchem.comnih.gov Another study reported that newly synthesized 1,3,4-thiadiazole derivatives displayed significant activity against E. coli and S. aureus, as well as the fungus Candida albicans. scispace.com The presence of chloro and fluoro substituents on the thiadiazole derivatives has been associated with good inhibitory effects. scispace.com

Antiviral Activity:

The antiviral potential of 1,3,4-thiadiazole derivatives has also been a subject of investigation. These compounds have been explored for their activity against various viral strains. researchgate.net For example, benzothiazole (B30560) derivatives incorporating a 1,3,4-thiadiazole moiety have demonstrated good antiviral activity against the tobacco mosaic virus (TMV). researchgate.net Furthermore, in silico studies have suggested that 1,3,4-thiadiazole hybrids could be potential inhibitors of SARS-CoV-2 proteases. researchgate.net The ability to modify the this compound scaffold allows for the design of derivatives with specific antiviral targets. nih.gov

| Compound Type | Pathogen | Activity | Reference |

| Imidazo[2,1-b] Current time information in Bangalore, IN.arjonline.orgnih.govthiadiazoles | Bacteria and Fungi | Good activity | eurjchem.comnih.gov |

| 1,3,4-Thiadiazole derivatives | E. coli, S. aureus, C. albicans | Significant activity | scispace.com |

| Benzothiazole-thiadiazole hybrids | Tobacco Mosaic Virus (TMV) | Good antiviral activity | researchgate.net |

| 1,3,4-Thiadiazole hybrids | SARS-CoV-2 (in silico) | Potential inhibitors | researchgate.net |

Derivatives of 1,3,4-thiadiazole have been widely investigated for their anti-inflammatory properties. nih.govresearchgate.netthaiscience.info The synthesis of novel anti-inflammatory agents often involves the use of this compound as a starting material or key intermediate.

A series of 2,6-diaryl-imidazo[2,1-b] Current time information in Bangalore, IN.arjonline.orgnih.govthiadiazole derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.govmdpi.com Among these, compounds with bromo, chloro, trifluoromethyl, and methoxy substituents showed a significant reduction in edema volume. mdpi.com Notably, one compound with a trifluoromethyl group exhibited better anti-inflammatory activity than the standard drug, diclofenac. nih.govmdpi.com Molecular docking studies have suggested that these compounds may exert their effects by inhibiting cyclooxygenase (COX) enzymes, with some derivatives showing selectivity for COX-2. nih.govnih.gov Other research has also highlighted the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives bearing a 3-bromo-4-fluorophenyl moiety, which displayed promising anti-inflammatory and analgesic activities with reduced ulcerogenic potential. tandfonline.com

| Compound Type | Key Feature | Anti-inflammatory Activity | Reference |

| 2,6-Diaryl-imidazo[2,1-b] Current time information in Bangalore, IN.arjonline.orgnih.govthiadiazoles | Bromo, Chloro, Trifluoromethyl, Methoxy substituents | Significant edema reduction | mdpi.com |

| Trifluoromethyl-substituted imidazo[2,1-b] Current time information in Bangalore, IN.arjonline.orgnih.govthiadiazole | Better than diclofenac | nih.govmdpi.com | |

| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles | 3-Bromo-4-fluorophenyl moiety | Promising activity with reduced ulcerogenicity | tandfonline.com |

| 2-Amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles | Significant in vitro activity | nih.gov |

The 1,3,4-thiadiazole scaffold is present in several compounds with activity in the central nervous system (CNS), including anticonvulsant properties. researchgate.netfrontiersin.org The versatility of this compound allows for the synthesis of a variety of derivatives with potential anticonvulsant effects.

Studies have shown that the introduction of a bromo substituent can enhance the anticonvulsant activity of 1,3,4-thiadiazole derivatives. frontiersin.org In one study, bromo-substituted benzamide (B126) derivatives of 1,3,4-thiadiazole showed 100% protection in a maximal electroshock (MES) test. frontiersin.org The lipophilic nature of the ring system is believed to contribute to this activity. frontiersin.org Other research has focused on 5-aryl-1,3,4-thiadiazole derivatives, where compounds with an amino group at the 2-position of the thiadiazole ring demonstrated considerable anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model. wiley.com Fused heterocyclic systems, such as 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles, have also been synthesized and evaluated for their anticonvulsant potential. ptfarm.pl

| Compound Type | Key Feature/Test Model | Anticonvulsant Activity | Reference |

| Bromo-substituted benzamide derivatives | MES test | 100% protection | frontiersin.org |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | PTZ-induced seizures | Considerable activity | wiley.com |

| 1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazoles | Evaluated for anticonvulsant potential | ptfarm.pl | |

| Amide derivatives of 1,3,4-thiadiazole | Lipophilic ring | Prominent activity at low doses | frontiersin.org |

The application of this compound derivatives extends to the development of cardiovascular agents, particularly antiplatelet agents. Pathological platelet aggregation is a key factor in cardiovascular diseases. nih.gov

A novel series of 1,3,4-thiadiazole compounds were synthesized and evaluated for their antiplatelet activity. nih.gov In this series, a compound with a 3-bromo moiety exhibited modest activity against platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). nih.gov While other derivatives in the same study showed more potent activity, the inclusion of a bromo-substituted compound highlights the exploration of various substituents to optimize biological activity. The 1,3,4-thiadiazole scaffold is being investigated for its potential to yield inhibitors of the P2Y12 receptor, a key target for antiplatelet drugs. nih.gov

| Compound Type | Target/Inducer | Cardiovascular Activity | Reference |

| 1,3,4-Thiadiazole derivative | ADP-induced platelet aggregation | Modest antiplatelet activity | nih.gov |

Enzyme Inhibitors (e.g., Carbonic Anhydrase, Kinase, Protease)

Derivatives of 1,3,4-thiadiazole are recognized for their significant potential as enzyme inhibitors, a property largely attributed to the structural features of the heterocyclic ring. The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, enabling it to interfere with biological processes involving nucleic bases. mdpi.com Its ability to participate in hydrogen bonding, along with the mesoionic character that can enhance cell membrane permeability, makes it a privileged scaffold in drug design. mdpi.com

Carbonic Anhydrase Inhibitors

The 1,3,4-thiadiazole-2-sulfonamide (B11770387) unit is a classic pharmacophore for carbonic anhydrase (CA) inhibition. researchgate.net Marketed drugs such as acetazolamide (B1664987) and methazolamide, which contain this scaffold, are used as diuretics and for the treatment of glaucoma. mdpi.com Research has shown that various 2-substituted 1,3,4-thiadiazole-5-sulfonamides exhibit potent inhibitory activity against several human (h) CA isoforms, including hCA I, II, VII, and the tumor-associated hCA IX. mdpi.comnih.govtandfonline.com Derivatives have demonstrated inhibition constants in the nanomolar range against hCA II and the transmembrane CA IX. mdpi.com The mechanism of action is believed to involve the inhibition of CA isozymes that are predominantly present in tumor cell membranes. researchgate.net

Table 1: Inhibition of Carbonic Anhydrase (CA) Isozymes by 1,3,4-Thiadiazole Derivatives

| Compound Class | Target Isozyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| 1,3,4-Thiadiazole-2-sulfonamides | hCA II | 21–129 nM | mdpi.com |

| 1,3,4-Thiadiazole-2-sulfonamides | hCA IX | 23–79 nM | mdpi.com |

| 2-Acylamino-1,3,4-thiadiazole-5-sulfonamides | CA II | 3.3 x 10⁻⁸ M (I₅₀) | nih.gov |

| 2-Amino-1,3,4-thiadiazole-5-sulfonamide | CA II | 1.91 x 10⁻⁷ M (I₅₀) | nih.gov |

Kinase Inhibitors

The 1,3,4-thiadiazole nucleus is integral to the development of various kinase inhibitors. For instance, derivatives of 2-bromo-6-phenylimidazo[2,1-b] nih.govnih.govthiadiazole have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. Similarly, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been reported as dual inhibitors of EGFR and HER-2. mdpi.com The anticancer activity of these compounds is often linked to their ability to block the enzyme's active site, suppressing cancer cell proliferation and inducing apoptosis. vulcanchem.com

In other research, a series of thiadiazole derivatives were designed as substrate-competitive inhibitors of c-Jun N-terminal kinases (JNKs), which are activated by stress stimuli. nih.gov These inhibitors target the JIP/substrate docking site of the JNK enzyme. nih.gov The development of 1,3,4-thiadiazole hybrids has also targeted the c-KIT kinase domain, a receptor tyrosine kinase often inhibited by approved drugs bearing an indolin-2-one scaffold. nih.gov

Protease Inhibitors

The 1,3,4-thiadiazole scaffold has also been incorporated into molecules designed to inhibit proteases. For example, derivatives have been explored as potential inhibitors of SARS-CoV-2 proteases, such as the main protease (Mpro). nih.govresearchgate.net Molecular docking studies suggest these compounds can fit within the active site of viral proteases, indicating their potential for development as antiviral agents. researchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Thiadiazoles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 1,3,4-thiadiazole derivatives. Research has consistently shown that the nature and position of substituents on the thiadiazole ring and its appended moieties significantly influence their inhibitory potency and selectivity. vulcanchem.com

A key structural feature is the presence of a halogen atom, such as bromine, on the thiadiazole or an associated phenyl ring. The introduction of bromine often enhances biological activity. vulcanchem.comfrontiersin.org For example, in a series of imidazo[2,1-b] nih.govnih.govthiadiazole derivatives, a 4-bromo-benzyl analog proved to be the most potent against the A549 lung cancer cell line. mdpi.com Similarly, for anticonvulsant activity, the substitution of a bromine atom on a phenyl urea (B33335) ring attached to the thiadiazole core was found to be beneficial for activity. frontiersin.org The size of the halogen can also be a factor; in one study on EGFR/HER-2 inhibitors, potency increased with halogen size in the order of bromo > chloro > fluoro substituted compounds. mdpi.com

The SAR of 1,3,4-thiadiazole derivatives as anticonvulsant agents highlights the importance of the =N–C–S– moiety and the ring's aromaticity. frontiersin.org Furthermore, the substitution pattern on aromatic rings attached to the thiadiazole core is critical. For adenosine A3 receptor antagonists, a methoxy group at the 4-position of a phenyl ring, combined with N-acetyl or N-propionyl substitutions on the thiadiazole's amino group, led to significant increases in binding affinity and selectivity. nih.gov

Prodrug Design and Biotransformation Considerations

The synthesis of amide derivatives from the 2-amino-1,3,4-thiadiazole (B1665364) backbone represents a common strategy for creating prodrugs. Biotransformation of such prodrugs would typically involve enzymatic cleavage of the amide bond in vivo to release the active parent drug. The thiadiazole ring itself can undergo redox transformations, such as oxidation by enzymes like meta-chloroperbenzoic acid (mCPBA) to form sulfoxide (B87167) or sulfone derivatives, which alters the electronic properties and can be a route of metabolism.

Agrochemical Research

The 1,3,4-thiadiazole ring is a well-established toxophore in agrochemical science, known to be responsible for a broad range of biocidal properties. nih.gov The presence of a sulfur atom can enhance liposolubility, which may positively affect biological activity and uptake by target organisms. nih.gov

Development of Novel Pesticides

Certain 1,3,4-thiadiazole derivatives have been successfully developed and commercialized as herbicides for selective weed control. researchgate.net Compounds like buthidiazole and tebuthiuron (B33203) are used in crops such as corn and sugarcane. researchgate.net The herbicidal activity of various thiadiazole derivatives, including those based on 1,2,4- and 1,3,4-thiadiazole structures, has been documented. google.com Research has also explored imidazo[2,1-b]-1,3,4-thiadiazole compounds as potential herbicidal agents. nih.gov

The 1,3,4-thiadiazole scaffold has been extensively utilized in the development of agricultural fungicides. nih.gov Many derivatives exhibit potent activity against a wide spectrum of plant pathogenic fungi. For instance, synthesized 1,3,4-thiadiazole-thiourea compounds have shown significant in vitro antifungal activity against pathogens like Physalospora piricola, Cercospora arachidicola, and Alternaria solani. mdpi.com In one study, a derivative containing a 4-bromophenyl group demonstrated high inhibitory rates against Colletotrichum orbicular, Bipolaris maydis, and Alternaria solani. sioc-journal.cn The mechanism of action for some of these antifungal agents is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov

Table 2: Antifungal Activity of this compound Derivatives Against Plant Pathogens

| Compound/Derivative Class | Target Fungus | Inhibition Rate (%) at 50 mg/L | Reference |

| (+)-cis-1-(4-bromophenyl)-3-(5-((2,2-dimethyl-3-propylcyclopropyl)methyl)-1,3,4-thiadiazol-2-yl) urea | Colletotrichum orbicular | 91.2 | sioc-journal.cn |

| (+)-cis-1-(4-bromophenyl)-3-(5-((2,2-dimethyl-3-propylcyclopropyl)methyl)-1,3,4-thiadiazol-2-yl) urea | Bipolaris maydis | 85.0 | sioc-journal.cn |

| (+)-cis-1-(4-bromophenyl)-3-(5-((2,2-dimethyl-3-propylcyclopropyl)methyl)-1,3,4-thiadiazol-2-yl) urea | Alternaria solani | 60.1 | sioc-journal.cn |

| Nopol-derived 1,3,4-thiadiazole-thioureas | Physalospora piricola | 65.7 (average) | mdpi.com |

| Nopol-derived 1,3,4-thiadiazole-thioureas | Cercospora arachidicola | 64.3 (average) | mdpi.com |

| Nopol-derived 1,3,4-thiadiazole-thioureas | Alternaria solani | 64.2 (average) | mdpi.com |

Insecticides

The 1,3,4-thiadiazole nucleus is a "privileged" scaffold in agricultural chemistry, with numerous derivatives developed as commercial pesticides. researchgate.net Researchers continuously design and synthesize novel derivatives to discover lead compounds with high bioactivity. sioc-journal.cn By combining the 1,3,4-thiadiazole moiety with other bioactive substructures, new molecules with potent insecticidal properties have been developed. sioc-journal.cnfrontiersin.org For instance, studies have demonstrated that certain 1,3,4-thiadiazole derivatives exhibit significant insecticidal activity against various pests, including the cotton leafworm (Spodoptera littoralis), the diamondback moth (Plutella xylostella), and the northern house mosquito (Culex pipiens pallens). researchgate.netmdpi.comsioc-journal.cn

In one study, a series of novel 1,2,3-thiadiazole (B1210528) derivatives containing a 1,3,4-thiadiazole ring were synthesized and evaluated. sioc-journal.cn Several of these compounds showed excellent insecticidal activities. sioc-journal.cn Similarly, research into 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives revealed that these compounds showed remarkable results against the cotton leafworm, with some exhibiting 100% toxicity. researchgate.netmdpi.com

| Derivative Type | Target Pest | Efficacy | Reference |

| 1,2,3-Thiadiazole containing 1,3,4-thiadiazole | Plutella xylostella | Similar to chlorfluazuron | sioc-journal.cn |

| 1,2,3-Thiadiazole containing 1,3,4-thiadiazole | Culex pipiens pallens | 100% activity at 5 µg/mL | sioc-journal.cn |

| 1,3,4-Thiadiazolo[3,2-a]pyrimidine | Spodoptera littoralis | High toxicity (100%) | mdpi.com |

| Sulfonamide-thiadiazole | Spodoptera littoralis | LC50 value of 6.90 mg/L | acs.orgnih.gov |

| N-tert-butyl-N,N′-diacylhydrazines with 1,2,3-thiadiazole | Plutella xylostella | 79% mortality at 200 μg/mL | mdpi.com |

Mode of Action Studies in Crop Protection

The insecticidal effects of thiadiazole derivatives are attributed to various mechanisms of action. A well-known example is the non-systemic organophosphorus insecticide methidathion, which contains a thiadiazole ring and acts by irreversibly inactivating the enzyme acetylcholinesterase, a critical component of the insect nervous system. sci-hub.st

More recent research has focused on developing 1,3,4-thiadiazole derivatives as Insect Growth Regulators (IGRs). acs.orgnih.gov These compounds interfere with the growth and development of insects. For example, newly synthesized 1,3,4-thiadiazole-benzenesulfonamide derivatives have been evaluated as IGR analogues against Spodoptera littoralis. acs.orgnih.gov Molecular docking studies on these compounds predicted strong binding interactions within the active site of the chitin (B13524) synthase enzyme (using PDB ID: 2CH5 as a model), suggesting they may function by inhibiting this crucial enzyme, thereby disrupting the molting process. acs.orgnih.gov The herbicidal effects of some thiadiazole derivatives have been linked to the inhibition of photosynthesis and the disruption of chloroplast ultrastructure. researchgate.netacs.org

Materials Science and Advanced Functional Materials

The unique chemical and physical properties of the 1,3,4-thiadiazole ring make its derivatives intriguing candidates for applications in materials science. These compounds have been investigated for their use in creating advanced materials like organic semiconductors, conducting polymers, and light-emitting diodes. isres.orgijpcbs.com The electron-accepting nature of the 1,3,4-thiadiazole moiety allows it to serve as a fundamental building block for functional materials designed for organic electronics. isres.org

Organic Electronics and Optoelectronics

Derivatives of 1,3,4-thiadiazole have garnered significant attention in the field of organic electronics and optoelectronics. The thiadiazole ring is electron-deficient, which makes it an effective electron-acceptor unit. isres.orgacs.org This property is highly beneficial for designing organic semiconductors, including those used in transistors, solar cells, and light-emitting diodes. acs.orgacs.org By incorporating the thiadiazole unit into larger molecular or polymeric structures, scientists can tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to optimize device performance. acs.orgacs.org

The 1,3,4-thiadiazole core is a valuable component in the design of materials for organic light-emitting diodes (OLEDs). rsc.orgacs.org Its derivatives have been explored as emissive materials and as electron-transporting layers in OLED devices. rsc.orgacs.org For example, research on shape-anisotropic molecules containing two centrally placed 1,3,4-thiadiazole units demonstrated that their photophysical properties could be tuned by modifying the number and length of peripheral flexible chains. rsc.org The application potential of these materials was successfully tested through the fabrication of OLEDs, where they were used either as a single emissive material or as a guest in a host polymer matrix. rsc.org Other studies have focused on benzo[1,2-d:4,5-d′]bis( rsc.orgCurrent time information in Bangalore, IN.thiadiazole) (isoBBT) and its bromo derivatives as new electron-withdrawing building blocks for synthesizing compounds for OLED components. mdpi.comnih.gov

| 1,3,4-Thiadiazole Derivative System | Intended Role in OLED | Key Finding | Reference |

| Bi-1,3,4-thiadiazole derivatives | Emissive material / Guest in host polymer | Emission behavior is dependent on the number of peripheral tails, not the length. | rsc.org |

| Thiacalix acs.orgarene with 1,3,4-thiadiazole | Electroluminescent layer | The sulfur-rich environment enhances properties for blue light emission. | acs.org |

| Benzo[1,2-d:4,5-d′]bis( rsc.orgCurrent time information in Bangalore, IN.thiadiazole) (isoBBT) | Component for OLEDs | A new electron-withdrawing building block for potentially interesting OLED compounds. | mdpi.comnih.gov |

In the field of organic photovoltaics (OPVs), or organic solar cells, 1,3,4-thiadiazole derivatives are used to create efficient light-harvesting materials. The introduction of an electron-accepting 1,3,4-thiadiazole moiety into π-conjugated polymer backbones effectively lowers their HOMO energy levels. acs.orgjst.go.jp This adjustment is crucial as it leads to higher open-circuit voltage (Voc), a key parameter for solar cell efficiency. acs.org Researchers have synthesized novel thiadiazole-containing polythiophene derivatives and demonstrated their successful application in OPVs. acs.orgjst.go.jp For instance, a polymer incorporating 1,3,4-thiadiazole and thienothiophene units achieved a power conversion efficiency (PCE) of 2.8% to 3.04%. acs.orgjst.go.jp

| Polymer System | Role | Highest PCE (%) | Open-Circuit Voltage (Voc) (V) | Reference |

| Polythiophene with 1,3,4-thiadiazole (P2) | Active layer | 3.04 | 0.80 | acs.org |

| Polymer of 2,5-bis(5'-bromo-3',4'-dihexylthien-2'-yl)-1,3,4-thiadiazole and thienothiophene | Active layer | 2.8 | Not specified | jst.go.jp |

| 1,3,4-Thiadiazole-based wide-bandgap copolymers | Active layer | >13 (with nonfullerene acceptor) | Not specified | jst.go.jp |

The electronic properties of 1,3,4-thiadiazole derivatives make them excellent candidates for use as the active semiconducting layer in organic field-effect transistors (OFETs). core.ac.uk The electron-deficient nature of the thiadiazole ring facilitates the development of n-type (electron-transporting) semiconductors, which are essential for creating complementary logic circuits. acs.orgcore.ac.uk Fusing a thiadiazole ring into a larger π-conjugated system can enhance molecular planarity and lead to deep LUMO levels, which is beneficial for achieving air-stable n-channel conduction. acs.org Researchers have successfully synthesized perylene (B46583) diimide (PDI) derivatives functionalized with 1,3,4-thiadiazole rings, which enabled the fabrication of n-type OFETs capable of operating in air. core.ac.uk Similarly, copolymers based on benzothiadiazole have exhibited high charge carrier mobilities, reaching up to 0.67 cm² V⁻¹ s⁻¹. rsc.org

| Derivative System | OFET Type | Key Performance Metric (Mobility) | Reference |

| Thiadiazole-fused quinoxalineimide (TQI) | n-channel | 0.044 cm² V⁻¹ s⁻¹ (air-stable) | acs.org |

| Perylene diimide with 1,3,4-thiadiazole | n-channel | Enabled fabrication of air-stable OTFTs | core.ac.uk |

| Benzothiadiazole-bithiophene copolymer (CP3) | p-type | 0.67 cm² V⁻¹ s⁻¹ | rsc.org |

| Polythiophene with 1,3,4-thiadiazole (P2) | p-type | 8.81 × 10⁻² cm² V⁻¹ s⁻¹ | acs.org |

Organic Photovoltaics (OPVs)

Coordination Chemistry and Ligand Design

The 1,3,4-thiadiazole nucleus contains multiple heteroatoms—two nitrogen and one sulfur—that can act as potential donor sites for coordination with metal ions. sci-hub.st The design of ligands based on this scaffold is an active area of research, as the resulting metal complexes have applications in fields ranging from materials science to catalysis. researchgate.net Derivatives of this compound are particularly interesting as ligands due to the electronic influence of the bromine substituent and its potential for post-coordination modification.

Research has demonstrated the synthesis and characterization of transition metal complexes involving bromo-substituted thiadiazole ligands. For instance, new complexes of a ligand derived from 5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiol with chromium(III), cobalt(II), and nickel(II) have been prepared. researchgate.net In these complexes, the ligand coordinates with the metal ions through the nitrogen atom of the thiadiazole ring and another functional group, showcasing the ring's ability to participate in chelation. researchgate.net The geometry of the resulting complexes, such as octahedral for Cr(III) and square planar for Co(II) and Ni(II), is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. researchgate.net

The coordination versatility of the 1,3,4-thiadiazole ring allows it to act as a bridge between metal centers, leading to the formation of coordination polymers. The specific donor atoms involved (the endocyclic nitrogen atoms N3 and N4, or the exocyclic sulfur of a thiol group) can be influenced by the substituents on the ring. sci-hub.st The electron-withdrawing nature of the bromine atom in this compound derivatives can influence the electron density on the ring's nitrogen atoms, thereby modulating the strength and nature of the coordinative bonds formed with metal centers.

| Ligand | Metal Ion(s) | Resulting Complex Geometry | Citation |

|---|---|---|---|

| 5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiol | Cr(III) | Octahedral | researchgate.net |

| 5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiol | Co(II) | Square Planar | researchgate.net |

| 5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiol | Ni(II) | Square Planar | researchgate.net |

Polymer Science

Polymers containing the 1,3,4-thiadiazole ring in their backbone are a class of functional materials that have garnered significant attention for their unique properties, including high thermal stability, chemical resistance, and valuable electronic characteristics. isnra.netresearchgate.net These polymers are explored for applications in optoelectronics, sensors, and energy storage devices. isnra.netresearchgate.net The 1,3,4-thiadiazole unit is electron-deficient, and its incorporation into a polymer chain, particularly in donor-acceptor type conjugated polymers, can significantly influence the material's electronic and optical properties. acs.org

Methods for synthesizing these polymers include electrochemical polymerization and chemical oxidative polymerization. researchgate.net For instance, a conjugated polymer based on cyclopenta[2,1-b:3,4-b']dithiophene (a donor unit) and 1,3,4-thiadiazole (an acceptor unit) was synthesized via a Stille coupling reaction. oup.com This polymer exhibited an optical band gap of 1.77 eV, and a photovoltaic device fabricated with it achieved a power conversion efficiency of 1.06%. oup.com Similarly, incorporating 1,3,4-thiadiazole into polythiophene chains results in polymers with enhanced stability toward n-doping, a desirable feature for various electronic applications. acs.org

While direct polymerization of this compound is not widely reported, its role as a monomer is highly promising. The bromine atom serves as a reactive site for polycondensation reactions, such as Suzuki or Stille cross-coupling, which are standard methods for creating conjugated polymers. oup.com Furthermore, the electron-withdrawing nature of bromine would enhance the acceptor character of the thiadiazole unit, potentially lowering the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level and narrowing the band gap, which are key parameters in the design of materials for organic electronics and photovoltaics. acs.org Polymers based on 2,5-dimercapto-1,3,4-thiadiazole (B142945) have also been studied as cathode materials for rechargeable lithium batteries, highlighting the utility of this heterocyclic core in energy storage. researchgate.net

| Polymer Type | Key Properties | Potential Application(s) | Citation |

|---|---|---|---|

| Conjugated Donor-Acceptor Polymer | Optical band gap of 1.77 eV | Photovoltaics | oup.com |

| Poly(EDTT-TDA-EDTT) | Enhanced stability to n-doping, electron deficient | Organic electronics | acs.org |

| 2,5-dimercapto-1,3,4-thiadiazole polymers | High energy density, high specific capacity | Cathode materials for lithium batteries | researchgate.net |

| Poly[di(2,5-dimercapto-1,3,4-thiadiazole)-metal] Complexes | Semiconducting behavior | Electronic materials | tandfonline.com |

Catalysis

As Ligands in Transition Metal Catalysis

The use of 1,3,4-thiadiazole derivatives as ligands is not limited to the synthesis of stable coordination complexes; they are also being explored for the development of novel transition metal catalysts. The heteroatoms in the thiadiazole ring can effectively coordinate to and stabilize metal centers, such as palladium, nickel, or cobalt, creating active catalysts for a variety of organic transformations. rsc.orgwiley.com

A key application is in cross-coupling reactions. For example, a porous organic polymer functionalized with thiadiazole units has been synthesized to serve as a support for immobilizing palladium species. rsc.org The intrinsically distributed thiadiazole ligands within the polymer matrix act as strong anchoring groups that stabilize the palladium nanoparticles, preventing their aggregation and leaching. rsc.org This heterogeneous catalyst demonstrated excellent activity and reusability (up to 10 times) in the Suzuki-Miyaura coupling reaction under mild conditions. rsc.org

In another approach, pincer-type ligands incorporating a thiadiazole core have been used to create water-soluble cobalt(II) and nickel(II) complexes. wiley.com These complexes were shown to be effective catalysts for C-C and C-N cross-coupling reactions. wiley.com The this compound scaffold is an ideal candidate for incorporation into such catalytic systems. The bromo-substituent can be used as a reactive handle to attach the thiadiazole unit to a larger ligand framework or a polymer support. Subsequently, the thiadiazole ring's nitrogen atoms can coordinate with a transition metal to generate a catalytically active center. The electronic properties imparted by the bromine atom could also influence the catalytic activity of the metal center. While many studies use bromo-aryl compounds as substrates in palladium-catalyzed reactions, the development of ligands derived from this compound represents a promising strategy for creating new, efficient, and recyclable catalysts. mdpi.com

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, complementing metal-based catalysis. Heterocyclic compounds are often employed as organocatalysts, leveraging their unique electronic and structural features. Although the use of this compound itself as an organocatalyst is an emerging area, the potential is evident from studies on related structures.

One major principle in organocatalysis is hydrogen bonding. Thiourea derivatives, for example, have been successfully used as hydrogen-bond donor catalysts for the efficient synthesis of 1,3,4-thiadiazoles. researchgate.net The this compound ring, with its two nitrogen atoms, possesses hydrogen bond accepting capabilities. This suggests its potential to act as a Lewis base catalyst, activating substrates through non-covalent interactions.

Furthermore, the broader family of five-membered sulfur- and nitrogen-containing heterocycles has shown catalytic activity. The thiazolium ion, for instance, is a well-established organocatalyst for C-C bond-forming reactions. researchgate.net The electron-deficient nature of the 1,3,4-thiadiazole ring, which is further enhanced by the inductive effect of the bromine atom, could make its derivatives suitable for catalyzing reactions that proceed through stabilized anionic intermediates. Recent reviews highlight the diverse approaches to synthesizing thiadiazoles, some of which employ greener methods including organocatalysts like ascorbic acid, underscoring the compatibility of this scaffold with modern catalytic methodologies. acs.orgbenthamdirect.com The development of chiral this compound derivatives could also open the door to their use in asymmetric organocatalysis, a key area in modern synthetic chemistry.

Spectroscopic and Computational Characterization of 2 Bromo 1,3,4 Thiadiazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-bromo-1,3,4-thiadiazole derivatives, offering detailed insights into the molecular structure.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within a molecule. For 1,3,4-thiadiazole (B1197879) derivatives, the chemical shifts are influenced by the substituents on the heterocyclic ring.

In derivatives such as 5-(bromo-phenyl)- mdpi.comrsc.orgnih.govthiadiazole-2-ylamines, the aromatic protons on the bromo-phenyl ring typically appear as multiplets in the range of δ 7.25-7.89 ppm. lupinepublishers.com The amine protons (NH₂) often present as a singlet, for instance around δ 4.79-4.80 ppm, which can be confirmed by D₂O exchange. lupinepublishers.com For imidazo[2,1-b] mdpi.comrsc.orgnih.govthiadiazole derivatives, the characteristic proton of the imidazole (B134444) ring is observed as a singlet. For example, in 2-(4-Bromophenyl)-6-(4-chlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazole, this proton appears at δ 7.10 ppm. derpharmachemica.com

The ¹³C NMR spectra of 1,3,4-thiadiazole derivatives show distinct signals for the carbon atoms of the thiadiazole ring. In 5-(bromo-phenyl)- mdpi.comrsc.orgnih.govthiadiazole-2-ylamines, the two carbons of the thiadiazole ring (C2 and C5) resonate at approximately δ 163.1-164.1 ppm and δ 169.5 ppm. lupinepublishers.com The position of the bromine atom on the attached phenyl ring also influences the chemical shifts of the aromatic carbons. lupinepublishers.com

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common, provides direct information about the electronic structure of the nitrogen atoms in the thiadiazole ring. researchgate.netscispace.com The chemical shifts of the pyridine (B92270) ring nitrogen in related N-oxide compounds have been shown to vary between -101.2 and -126.7 ppm, indicating sensitivity to substituent effects and tautomeric equilibria. scispace.com In studies of allyl-(5-pyridin-2-yl- mdpi.comrsc.orgnih.gov-thiadiazol-2-yl)-amine, ¹⁵N NMR, in conjunction with other NMR techniques, helped to determine the existence of different tautomeric forms in solution. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,3,4-Thiadiazole Derivatives Data sourced from scientific literature for various derivatives.

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source(s) |

| 5-(4-bromo-phenyl)- mdpi.comrsc.orgnih.govthiadiazole-2-ylamine | lupinepublishers.com | ||

| Ar-H | 7.68-7.79 (m, 4H) | 124.0-131.0 (Ar-C) | lupinepublishers.com |

| NH₂ | 4.79 (s, 2H) | lupinepublishers.com | |

| Thiadiazole C2, C5 | 164.1, 169.5 | lupinepublishers.com | |

| 2-(4-Bromophenyl)-6-(4-chlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazole | derpharmachemica.com | ||

| Imidazole H | 7.10 (s, 1H) | derpharmachemica.com | |

| Ar-H | 7.56-7.88 (m, 8H) | derpharmachemica.com | |

| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | mdpi.com | ||

| CH₃ (acetyl) | 2.44 (s) | 25.9 (CH₃) | mdpi.com |

| Ar-H | 6.84-7.87 (m) | 110.0-163.8 (Ar-C) | mdpi.com |

| Thiadiazole C2, C5 | 156.2, 163.8 | mdpi.com |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and elucidating the complete connectivity of atoms in complex this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within an aromatic ring system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signal corresponding to each proton. mdpi.comnih.gov

For instance, in the structural elucidation of densely substituted 5-arylimino-1,3,4-thiadiazole derivatives, HMBC was used to identify the quaternary carbons of the thiadiazole ring and the attached aromatic systems by observing their long-range couplings to nearby protons. mdpi.com The complete assignment of all proton and carbon signals for these complex derivatives was achieved through the combined use of COSY, HSQC, and HMBC experiments. mdpi.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound, as each formula has a unique exact mass. HRMS is routinely used to confirm the identity of newly synthesized this compound derivatives. mdpi.comdergipark.org.tr For example, the structure of novel 1,3,4-thiadiazole compounds is frequently confirmed by comparing the calculated exact mass for the proposed formula with the experimentally determined mass from HRMS analysis. dergipark.org.trnih.gov

Table 2: Example of HRMS Data for a 1,3,4-Thiadiazole Derivative

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Source |

| 2-((5-(Phenylamino)-1,3,4-thiadiazol-2-yl)thio)-1-(4-trifluoromethyl)phenylethan-1-one | C₁₇H₁₂F₃N₃OS₂ | 396.0447 | 396.0465 | dergipark.org.tr |

Fragmentation Patterns and Isotopic Signatures

In mass spectrometry, molecules often break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the presence of bromine is readily identified by its characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a pair of peaks (M⁺ and M⁺+2) of almost equal intensity for any fragment containing a bromine atom, which is a definitive diagnostic tool. researchgate.net